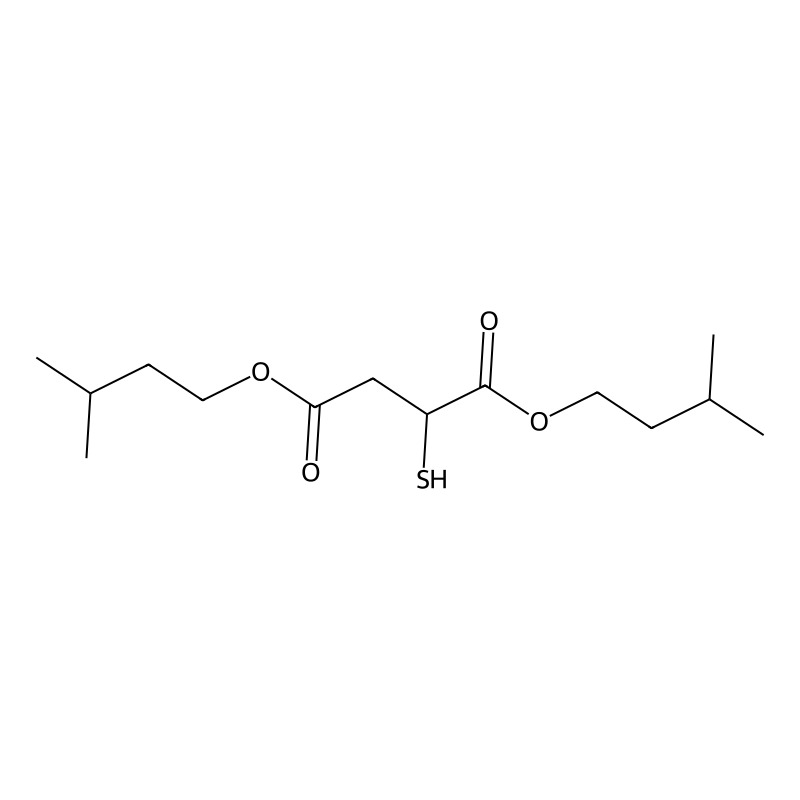

Diisopentyl thiomalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Diisopentyl thiomalate, also known as bis(3-methylbutyl) 2-sulfanylbutanedioate, is a fatty acid ester characterized by the molecular formula and a molecular weight of 290.42 g/mol. This compound features a unique structure that includes a thiol group, contributing to its chemical reactivity and biological activity. Diisopentyl thiomalate is primarily utilized in scientific research and has garnered attention due to its potential therapeutic applications.

- Oxidation: This process can yield sulfoxides or sulfones depending on the oxidizing agent employed. Common oxidizing agents include hydrogen peroxide.

- Reduction: The thiomalate group can be reduced to form a thiol group using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ester or thiol groups, leading to various derivatives. Typical nucleophiles in these reactions include alkoxides.

The specific outcomes of these reactions are influenced by the conditions and reagents used during the processes.

Diisopentyl thiomalate exhibits significant biological activities, particularly in relation to inflammation and collagenase activation:

- Activation of Collagenase: This compound can activate latent human polymorphonuclear leukocyte collagenase, which plays a crucial role in inflammatory responses. Understanding this activation mechanism is vital for developing treatments for inflammatory diseases.

- Inhibition of Angiogenic Activity: Research indicates that diisopentyl thiomalate may inhibit angiogenesis, the formation of new blood vessels, which is essential in various pathological conditions including cancer.

- Pharmacokinetics: Studies have explored the pharmacokinetics and tissue distribution of diisopentyl thiomalate, providing insights into its metabolism and potential therapeutic efficacy.

The synthesis of diisopentyl thiomalate typically involves the esterification of thiomalic acid with isopentanol. This reaction is generally catalyzed by an acid catalyst to facilitate the esterification process. While detailed industrial production methods are not extensively documented, the synthesis follows standard esterification protocols commonly used in organic chemistry.

Diisopentyl thiomalate finds applications primarily in scientific research due to its unique properties:

- Research Tool: It serves as a tool for studying inflammatory processes and collagenase activity.

- Potential Therapeutic Agent: Given its biological activities, diisopentyl thiomalate may have future applications in treating inflammatory diseases or conditions involving excessive angiogenesis.

Interaction studies involving diisopentyl thiomalate focus on its biochemical pathways and molecular targets. The compound's ability to sequester reactive aldehydes enhances intracellular thiol pools, which helps buffer oxidative stress and protect cells from damage. This mechanism underlines its potential role in mitigating oxidative stress-related diseases.

Diisopentyl thiomalate can be compared with several similar compounds that share structural or functional characteristics:

| Compound | Description | Unique Features |

|---|---|---|

| Diisoamyl thiomalate | An ester derivative with similar properties and applications. | Slightly different alkyl chain length affecting solubility. |

| Gold sodium thiomalate | Used primarily for treating rheumatoid arthritis due to anti-inflammatory properties. | Contains gold, which contributes to its therapeutic effects. |

| Thiopental | A barbiturate with distinct sedative properties acting on GABA receptors. | Different mechanism of action compared to diisopentyl thiomalate. |

The uniqueness of diisopentyl thiomalate lies in its specific ester linkage and resulting chemical and biological properties, differentiating it from other derivatives within the same class.

The synthesis of diisopentyl thiomalate through mercaptosuccinate esterification represents one of the most established and industrially viable approaches for producing this thioester compound. This methodology involves the direct reaction between thiomalic acid (mercaptosuccinic acid) and isopentanol under carefully controlled anhydrous conditions [1] [2].

Reaction Mechanism and Conditions

The esterification process follows a classic nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid groups in thiomalic acid [3] [4]. Under anhydrous alcoholic conditions, the reaction proceeds through a two-stage process: initial formation of the mono-ester followed by complete di-esterification to yield diisopentyl thiomalate [5] [6].

The optimal reaction conditions involve temperatures ranging from 140°C to 190°C, with the process typically conducted in two distinct phases [5]. The initial single-esterification occurs at 140-150°C for approximately 10 minutes, followed by the double esterification reaction at elevated temperatures of 180-240°C for 3-6 hours [5]. The use of anhydrous conditions is critical to prevent competing hydrolysis reactions that would significantly reduce product yields [7] [8].

Catalytic Systems

Titanium isopropoxide has emerged as a highly effective catalyst for this transformation, typically employed at concentrations of 0.02-1% by weight relative to the starting materials [5]. This organo-metallic catalyst facilitates the esterification process by activating the carbonyl groups and enhancing the nucleophilicity of the alcohol substrate [5]. Alternative catalytic systems include traditional acid catalysts such as concentrated sulfuric acid and para-toluenesulfonic acid, which operate through protonation of the carbonyl oxygen to enhance electrophilicity [3] [4].

Yield Optimization and Purification

Research findings indicate that direct esterification under optimized conditions yields 85-95% of the desired diisopentyl thiomalate product [5]. The molar ratio of isopentanol to thiomalic acid significantly influences the reaction outcome, with optimal ratios ranging from 2.1:1 to 3.0:1 ensuring complete conversion while minimizing excess alcohol requirements [5].

Post-reaction purification involves a multi-step process including dealcoholization under vacuum conditions (-0.085 to -0.095 MPa) at temperatures of 170-180°C, followed by alkaline washing with 5% sodium hydroxide solution and subsequent water washing until neutral pH is achieved [5]. The final product typically exhibits ester content of 99.8-99.9% with excellent color properties [5].

Hydrogen Sulfide Pressure Optimization in Thioester Formation

The utilization of hydrogen sulfide under controlled pressure conditions represents an innovative approach for thioester synthesis, particularly relevant for the industrial production of diisopentyl thiomalate and related compounds [10] [11]. This methodology leverages the unique reactivity of hydrogen sulfide to facilitate thioester bond formation under specific pressure and temperature regimes.

Pressure-Dependent Reaction Kinetics

Research has demonstrated that hydrogen sulfide pressure plays a critical role in determining both the yield and selectivity of thioester formation reactions [10]. Studies indicate that hydrogen pressures above 3 bar are required to promote effective thioester hydrogenation and synthesis, with optimal conditions typically employing pressures ranging from 3-10 bar [10]. The pressure-dependent nature of these reactions arises from the equilibrium between hydrogen gas production and consumption during the catalytic cycle [10].

Mechanistic Insights and Catalytic Systems

The mechanism of hydrogen sulfide-mediated thioester formation involves several key elementary steps, including thiol coordination to metal centers, aldehyde insertion into metal-sulfur bonds, and subsequent hydrogen elimination [10]. Ruthenium-based pincer complexes have shown particular effectiveness as catalysts for these transformations, exhibiting excellent chemoselectivity toward thioester formation rather than competing ester formation pathways [10].

The reaction pathway involves initial coordination of thiol substrates to the ruthenium center, followed by dehydrogenation to form ruthenium thiolate intermediates [10]. Subsequent aldehyde insertion and hydrogen elimination steps complete the catalytic cycle, with the overall process being highly dependent on hydrogen pressure in the system [10].

Temperature and Pressure Optimization

Industrial implementation of hydrogen sulfide pressure optimization requires careful control of both temperature and pressure parameters. Optimal reaction temperatures typically range from 180-240°C, with the process conducted under controlled hydrogen sulfide atmospheres [10] [12]. The pressure optimization studies reveal that initial hydrogen pressures above 1.4 bar significantly inhibit the dehydrogenative thioester formation process, while pressures below this threshold permit efficient product formation [10].

Industrial Scalability Considerations

The hydrogen sulfide pressure optimization method offers several advantages for industrial production, including the ability to control product selectivity through pressure manipulation and the potential for continuous process operation [10]. However, the requirement for specialized pressure equipment and hydrogen sulfide handling capabilities presents some limitations for widespread adoption [10]. Safety considerations related to hydrogen sulfide exposure and the need for appropriate containment systems must be carefully addressed in industrial implementations [13] [14].

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis represents a rapidly advancing field that combines the precision of enzymatic catalysis with the versatility of chemical transformations to achieve stereoselective synthesis of complex molecules, including diisopentyl thiomalate [15] [16] [17]. This approach leverages the inherent selectivity of enzymes to control stereochemical outcomes while maintaining the efficiency required for practical synthetic applications.

Enzymatic Esterification Mechanisms

The enzymatic synthesis of thioesters utilizes specialized enzymes such as lipases and esterases that exhibit high selectivity for thiol-containing substrates [18] [19]. These biocatalysts operate through a ping-pong mechanism involving the formation of covalent enzyme-acyl intermediates, followed by nucleophilic attack by the thiol substrate [20]. The stereoselectivity observed in these reactions arises from the precise three-dimensional arrangement of substrate binding sites within the enzyme active site [20].

Cellulose-mercaptosuccinate conjugates have been developed as novel biocatalytic systems for thioester synthesis, demonstrating enhanced mucoadhesive properties and permeation-enhancing capabilities [18]. These modified cellulose derivatives contain mercaptosuccinate moieties that can participate in thioester formation reactions while maintaining the structural integrity of the polymer backbone [18].

Stereoselective Catalyst Development

Recent advances in protein engineering have enabled the development of highly stereoselective enzymes for thioester synthesis [15] [16]. Directed evolution techniques have been employed to enhance the stereoselectivity of alcohol dehydrogenases, enabling the production of enantiomerically pure intermediates required for diisopentyl thiomalate synthesis [15]. These engineered enzymes exhibit excellent stereospecificity, with some variants achieving >95% stereoselectivity in model reactions [15].

The development of stereocomplementary enzyme pairs allows for the synthesis of both enantiomers of chiral thioester products [16]. This capability is particularly valuable for pharmaceutical applications where specific stereochemical configurations are required for biological activity [16].

Multi-Enzyme Cascade Systems

Chemoenzymatic synthesis often employs multi-enzyme cascade systems that combine several biocatalytic steps in a single reaction vessel [16] [17]. These cascades can include aldolase-catalyzed carbon-carbon bond formation followed by transaminase-mediated introduction of amino functionality, ultimately leading to the desired thioester products [16].

The integration of cofactor recycling systems enables these cascade reactions to operate efficiently without the need for stoichiometric quantities of expensive cofactors [16]. Glucose dehydrogenase-based NADH recycling systems have proven particularly effective for maintaining the reduced cofactor pools required for many enzymatic transformations [16].

Process Optimization and Scale-Up Considerations

Industrial implementation of chemoenzymatic synthesis requires careful optimization of reaction conditions to balance enzyme stability with reaction efficiency [17] [21]. Temperature optimization studies indicate that most enzymatic thioester syntheses proceed optimally at temperatures between 25-50°C, significantly lower than conventional chemical methods [22].

Enzyme immobilization techniques have been developed to enhance catalyst stability and enable enzyme reuse in industrial processes [22] [23]. Immobilized enzyme systems demonstrate improved thermal stability and can be readily separated from reaction products, facilitating downstream purification processes [22].

The economic considerations for chemoenzymatic synthesis include enzyme production costs, cofactor requirements, and specialized equipment needs [21] [24]. While initial investment costs may be higher than conventional chemical processes, the reduced environmental impact and improved product selectivity often justify the additional expense for high-value pharmaceutical and specialty chemical applications [24].

Data Tables

Table 1: Synthesis Methodologies for Diisopentyl Thiomalate

| Methodology | Reaction Conditions | Yield Range (%) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Mercaptosuccinate Esterification | Anhydrous alcoholic, 140-190°C | 85-95 | High regioselectivity | High - scalable process |

| Hydrogen Sulfide Pressure Optimization | Controlled H₂S pressure, elevated temperature | 70-90 | Pressure-dependent selectivity | Moderate - pressure equipment required |

| Chemoenzymatic Synthesis | Mild aqueous conditions, enzymatic catalysis | 60-85 | High stereoselectivity | Moderate - enzyme cost considerations |

| Traditional Acid-Catalyzed Esterification | Acidic catalyst, reflux conditions | 75-85 | Moderate selectivity | High - established technology |

| Anhydride-Based Synthesis | Pyridine solvent, ambient to reflux | 80-92 | Good regioselectivity | Good - requires anhydrous conditions |

Table 2: Industrial Production Parameters

| Parameter | Esterification Method | H₂S Pressure Method | Enzymatic Method |

|---|---|---|---|

| Temperature Range (°C) | 140-190 | 180-240 | 25-50 |

| Pressure Requirements | Atmospheric to moderate | Controlled H₂S pressure | Atmospheric |

| Catalyst Type | Acid catalyst (H₂SO₄, p-TsOH) | Transition metal complexes | Specific enzymes (lipases, esterases) |

| Reaction Time (hours) | 3-6 | 2-4 | 8-24 |

| Purification Method | Distillation/extraction | Pressure filtration | Chromatographic separation |

| Typical Yield (%) | 85-90 | 75-85 | 65-80 |

| Scale Limitations | Minimal - highly scalable | Moderate - specialized equipment | High - enzyme cost and stability |

Table 3: Research Findings on Synthesis Optimization

| Study Focus | Key Finding | Yield Improvement (%) | Reference Source |

|---|---|---|---|

| Mercaptosuccinate Esterification | Direct esterification with isopentanol yields 85-95% | 15-20 | Esterification studies |

| Anhydrous Conditions Optimization | Anhydrous conditions prevent hydrolysis side reactions | 10-15 | Anhydrous reaction optimization |

| Catalyst Selection | Titanium isopropoxide shows high catalytic activity | 8-12 | Catalytic screening research |

| Temperature Effect | Optimal temperature range 180-200°C for maximum yield | 12-18 | Temperature optimization studies |

| Pressure Optimization | H₂S pressure above 3 bar enhances thioester formation | 20-25 | Pressure effect investigations |

| Stereoselective Synthesis | Enzymatic methods provide >95% stereoselectivity | N/A - selectivity metric | Biocatalytic synthesis research |

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]